(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone
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Overview
Description
(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone is a compound that features a benzofuran ring substituted with a hydroxy group at the 5-position and a pyridinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone typically involves the formylation of 5-hydroxybenzofuran derivatives. One common method is the Duff reaction, which introduces a formyl group at specific positions on the benzofuran ring . The reaction conditions often involve the use of formylating agents such as hexamethylenetetramine in the presence of acids.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a benzofuran-3-yl(pyridin-4-yl)methanone with a carbonyl group at the 5-position.
Scientific Research Applications
(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of (5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The hydroxy and pyridinyl groups allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound features a pyrimidine ring instead of a benzofuran ring and has similar applications in medicinal chemistry.
(4-Fluorophenyl)(pyridin-4-yl)methanone: This compound has a fluorophenyl group instead of a benzofuran ring and is used in drug discovery.
Uniqueness
(5-Hydroxybenzofuran-3-yl)(pyridin-4-yl)methanone is unique due to the presence of both a benzofuran and a pyridinyl group, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in chemistry and biology.
Properties
CAS No. |
1427023-86-6 |
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Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H9NO3/c16-10-1-2-13-11(7-10)12(8-18-13)14(17)9-3-5-15-6-4-9/h1-8,16H |
InChI Key |
ORGHYFLRKFPXBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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